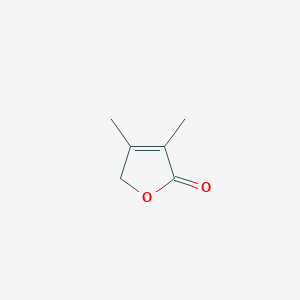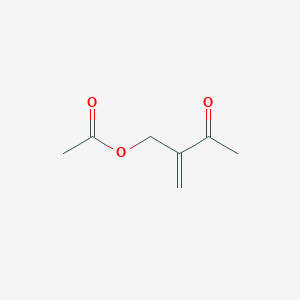
3-(Acetoxymethyl)-3-butene-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Acetoxymethyl)-3-butene-2-one, also known as ABM, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. ABM is a derivative of butenolide and is widely used as a building block for the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 3-(Acetoxymethyl)-3-butene-2-one is not well understood. However, studies have shown that 3-(Acetoxymethyl)-3-butene-2-one can undergo hydrolysis in the presence of water, yielding butenolide and acetic acid. This suggests that 3-(Acetoxymethyl)-3-butene-2-one could potentially act as a prodrug for butenolide.
Biochemical And Physiological Effects
3-(Acetoxymethyl)-3-butene-2-one has been shown to exhibit various biochemical and physiological effects. Studies have shown that 3-(Acetoxymethyl)-3-butene-2-one can inhibit the growth of cancer cells and exhibit anti-inflammatory properties. Additionally, 3-(Acetoxymethyl)-3-butene-2-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.
Advantages And Limitations For Lab Experiments
3-(Acetoxymethyl)-3-butene-2-one has several advantages for use in lab experiments. It is readily available, easy to handle, and can be easily synthesized. However, 3-(Acetoxymethyl)-3-butene-2-one is also highly reactive and can be unstable under certain conditions. Therefore, it requires careful handling and storage.
Future Directions
There are several future directions for the study of 3-(Acetoxymethyl)-3-butene-2-one. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. Additionally, 3-(Acetoxymethyl)-3-butene-2-one could be used as a building block for the synthesis of new materials with unique properties. Further studies are needed to fully understand the mechanism of action of 3-(Acetoxymethyl)-3-butene-2-one and its potential applications in various fields.
Conclusion:
In conclusion, 3-(Acetoxymethyl)-3-butene-2-one is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields. 3-(Acetoxymethyl)-3-butene-2-one is a versatile building block that can be used to synthesize a wide range of organic compounds. Further studies are needed to fully understand the mechanism of action of 3-(Acetoxymethyl)-3-butene-2-one and its potential applications in various fields.
Synthesis Methods
The synthesis of 3-(Acetoxymethyl)-3-butene-2-one involves the reaction of butenolide with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 3-(Acetoxymethyl)-3-butene-2-one as a colorless liquid with a boiling point of 120-122 °C.
Scientific Research Applications
3-(Acetoxymethyl)-3-butene-2-one has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry. 3-(Acetoxymethyl)-3-butene-2-one is a versatile building block that can be used to synthesize a wide range of organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
properties
CAS RN |
152958-65-1 |
|---|---|
Product Name |
3-(Acetoxymethyl)-3-butene-2-one |
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
(2-methylidene-3-oxobutyl) acetate |
InChI |
InChI=1S/C7H10O3/c1-5(6(2)8)4-10-7(3)9/h1,4H2,2-3H3 |
InChI Key |
GCGCLVCKOCBPFE-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=C)COC(=O)C |
Canonical SMILES |
CC(=O)C(=C)COC(=O)C |
synonyms |
3-Buten-2-one, 3-[(acetyloxy)methyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



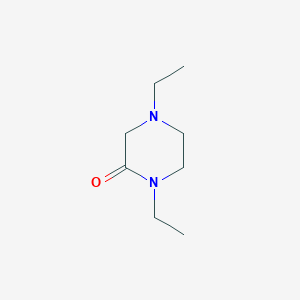
![(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B129805.png)

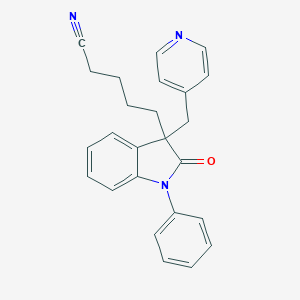
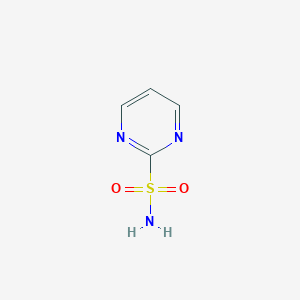
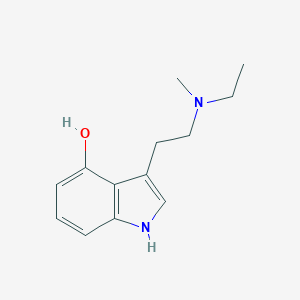
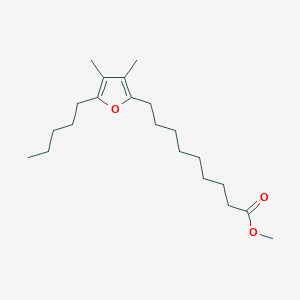
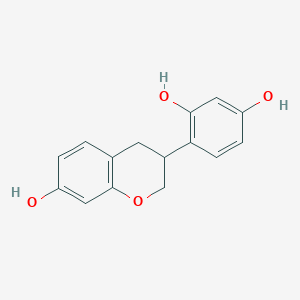
![1-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one](/img/structure/B129826.png)
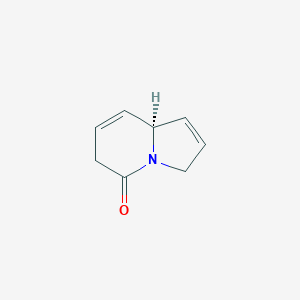
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B129833.png)
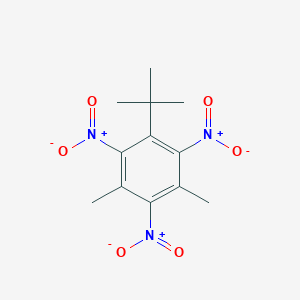
![N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide](/img/structure/B129837.png)
